Home > Products > Screening Compounds P85132 > Angiotensin II (3-8), human (TFA)
Angiotensin II (3-8), human (TFA) -

Angiotensin II (3-8), human (TFA)

Catalog Number: EVT-8202353
CAS Number:
Molecular Formula: C42H55F3N8O10
Molecular Weight: 888.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Angiotensin II is primarily produced in the body through the renin-angiotensin system, which is crucial for regulating blood pressure and electrolyte balance. The specific fragment, angiotensin II (3-8), is synthesized from the enzymatic cleavage of angiotensin II by various peptidases. This compound falls under the classification of bioactive peptides and is recognized for its involvement in cardiovascular physiology.

Synthesis Analysis

Methods and Technical Details

The synthesis of angiotensin II (3-8) can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides. The synthesis typically involves:

  1. Selection of Amino Acids: The sequence for angiotensin II (3-8) includes specific amino acids: phenylalanine, histidine, leucine, and others.
  2. Coupling Reactions: Each amino acid is sequentially added using coupling reagents to form peptide bonds.
  3. Cleavage from Solid Support: Once the desired sequence is assembled, the peptide is cleaved from the solid support using appropriate cleavage conditions.
  4. Purification: The crude product is purified using high-performance liquid chromatography to obtain angiotensin II (3-8) with high purity levels, typically above 99% .
Molecular Structure Analysis

Structure and Data

The molecular structure of angiotensin II (3-8) consists of a specific sequence of six amino acids, which contributes to its biological activity. Its chemical formula can be represented as C30H37N5O6S, with a molecular weight of approximately 573.77 g/mol. The structural configuration includes:

  • Amino Acid Sequence: The sequence includes phenylalanine (Phe), histidine (His), leucine (Leu), proline (Pro), valine (Val), and alanine (Ala).
  • Functional Groups: Various functional groups such as amines and carboxylic acids are present, contributing to its reactivity and interaction with receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Angiotensin II (3-8) participates in several biochemical reactions within the body:

  1. Receptor Binding: It binds to specific angiotensin receptors, primarily the type 1 receptor, leading to vasoconstriction and increased blood pressure.
  2. Enzymatic Degradation: The peptide can be hydrolyzed by angiotensin-converting enzyme and other peptidases, which can modulate its activity.
  3. Signal Transduction: Upon receptor binding, it activates intracellular signaling pathways that lead to physiological responses such as aldosterone secretion and increased sodium reabsorption .
Mechanism of Action

Process and Data

The mechanism of action for angiotensin II (3-8) involves:

  1. Binding to Receptors: It primarily interacts with angiotensin type 1 receptors located on vascular smooth muscle cells.
  2. Activation of Signaling Cascades: This binding activates G-protein coupled receptor pathways, leading to increased intracellular calcium levels.
  3. Physiological Effects: The resultant effects include vasoconstriction, increased blood pressure, stimulation of aldosterone secretion from the adrenal glands, and enhanced sodium retention by the kidneys .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Angiotensin II (3-8) exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar nature.
  • Stability: The peptide is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range suitable for biological activity.
Applications

Scientific Uses

Angiotensin II (3-8) has various applications in scientific research and medicine:

  1. Cardiovascular Research: It serves as a model compound for studying hypertension mechanisms and cardiovascular diseases.
  2. Pharmacological Studies: Researchers utilize it to explore receptor interactions and drug development targeting angiotensin pathways.
  3. Biochemical Assays: It is used in assays to measure receptor activity or to evaluate potential therapeutic agents that modulate its effects .
Introduction to Angiotensin II (3-8), Human (TFA)

Angiotensin II (3-8), human (TFA), chemically designated as Val-Tyr-Ile-His-Pro-Phe with trifluoroacetate counterions, is a bioactive hexapeptide fragment derived proteolytically from the C-terminal region of full-length Angiotensin II (Ang II; Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). This fragment represents residues 3–8 of the native octapeptide hormone and is systematically identified as Angiotensin IV (Ang IV) in the renin-angiotensin-aldosterone system (RAAS) cascade [4] [9]. Its molecular formula is C₄₂H₅₅F₃N₈O₁₀, with a molecular weight of 888.93 g/mol [5] [10]. The trifluoroacetate (TFA) salt form enhances solubility in aqueous buffers, facilitating in vitro and in vivo experimental studies. Unlike full-length Angiotensin II, which is a potent vasopressor, Angiotensin II (3-8) exhibits attenuated receptor agonism and distinct metabolic stability, positioning it as a critical entity for investigating RAAS fragment dynamics [3] [5].

Table 1: Structural and Chemical Identity of Angiotensin II (3-8), Human (TFA)

PropertyDescription
Systematic NameAngiotensin IV (Ang IV)
Amino Acid SequenceH-Val-Tyr-Ile-His-Pro-Phe-OH
Molecular FormulaC₄₂H₅₅F₃N₈O₁₀
Molecular Weight888.93 g/mol
Parent MoleculeAngiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)
Chemical ModifierTrifluoroacetate (TFA) salt
IUPAC NameL-Valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine trifluoroacetate

Role in the Renin-Angiotensin-Aldosterone System (RAAS) Fragmentome

The RAAS "fragmentome" encompasses proteolytic fragments of angiotensinogen-derived peptides, each exhibiting unique bioactivities and metabolic fates. Angiotensin II (3-8) (Ang IV) is generated via sequential aminopeptidase-mediated cleavage of Angiotensin II: First, aspartate (position 1) is removed to form Angiotensin III (Ang III; Arg-Val-Tyr-Ile-His-Pro-Phe), followed by arginine cleavage to yield Angiotensin IV [4] [9]. This fragment circulates at sub-picomolar concentrations in human plasma, reflecting rapid degradation by proteases such as neprilysin and insulin-regulated aminopeptidase (IRAP) [9]. Unlike classical RAAS peptides (e.g., Angiotensin II), Angiotensin IV operates within the "alternative RAAS" axis, characterized by counter-regulatory effects on vascular tone and tissue remodeling [4].

Functionally, Angiotensin IV demonstrates significantly reduced efficacy at the Angiotensin II type 1 (AT1) receptor compared to full-length Angiotensin II. In vivo studies in anaesthetized rats reveal that while high doses (1.25–12.5 nmol/kg) induce mild pressor responses and reduce renal/mesenteric vascular conductance, these effects require 100-fold higher molar concentrations than Angiotensin II to achieve comparable hemodynamic changes [3] [5]. This aligns with its designation as a "less effective agonist" at AT1 receptors [5] [10].

Table 2: Proteolytic Hierarchy and Functional Attributes of Angiotensin II (3-8) in RAAS

Peptide FragmentSequenceGenerating EnzymePrimary Receptor TargetKey Physiological Role
Angiotensin II (1-8)DRVYIHPFACE (from Ang I)AT1/AT2Vasoconstriction, aldosterone release
Angiotensin III (2-8)RVYIHPFAminopeptidase AAT1/AT2Moderate pressor activity
Angiotensin IV (3-8)VYIHPFAminopeptidase B/NAT1 (weak agonist)Mild vasopression, tissue remodeling
Angiotensin 1-7DRVYIHPACE2Mas receptorVasodilation, anti-fibrotic effects

Distinction from Full-Length Angiotensin II Receptor Interactions

Angiotensin II (3-8) exhibits fundamentally divergent receptor interaction mechanisms compared to full-length Angiotensin II. While Angiotensin II activates both AT1 and AT2 receptors via a conserved "charge relay system" (CRS) involving Tyr⁴-His⁶-C-terminal carboxylate, the truncation of N-terminal residues (Asp¹-Arg²) in Angiotensin II (3-8) disrupts this triad [2]. Computational studies indicate that Arg² in Angiotensin II stabilizes the negative charge at Tyr⁴ through electrostatic chaperoning, a mechanism absent in Angiotensin IV [2]. Consequently, Angiotensin IV cannot adopt the optimal conformation for high-affinity AT1 receptor activation, leading to reduced ligand-receptor complex stability and impaired G-protein coupling [2] [8].

Binding assays corroborate this mechanistic distinction: Angiotensin II (3-8) shows >100-fold lower affinity for AT1 receptors than Angiotensin II. In rabbit iliac artery models, pre-incubation with Angiotensin II (3-8) (10⁻⁵ M) fails to induce surmountable antagonism, unlike synthetic analogs like sarilesin, confirming its partial agonism profile [2] [5]. Furthermore, while Angiotensin II signals through AT1-mediated phospholipase C (PLC) activation and calcium mobilization, Angiotensin IV evokes attenuated PLC responses, contributing to its diminished vasoconstrictive potency [3] [10].

Table 3: Comparative Receptor Binding and Signaling Profiles

ParameterAngiotensin II (1-8)Angiotensin II (3-8)
Receptor Affinity (AT1)High (Kd = 0.1–1 nM)Low (Kd > 100 nM)
Efficacy (AT1 Activation)Full agonist (Emax = 100%)Partial agonist (Emax = 15–40%)
Charge Relay System (CRS)Intact (Tyr⁴-His⁶-Phe⁸)Disrupted (Loss of Asp¹-Arg²)
Downstream SignalingPLC-β activation, Ca²⁺ mobilizationWeak PLC-β activation
Vasoconstrictive EC₅₀1–10 nM (rabbit iliac artery)>1 µM (rabbit iliac artery)
Competitive DisplacementInsurmountable by sarilesinSurmountable by candesartan

The structural basis for this distinction lies in the N-terminal truncation: Removal of Asp¹ and Arg² eliminates hydrogen bonding and ionic interactions with AT1 receptor residues (e.g., Arg167 and Asp281), which are critical for inducing the active receptor conformation [2] [8]. Consequently, Angiotensin II (3-8) serves as a natural modulator of RAAS hyperactivity, tempering the pathophysiological effects of excessive Angiotensin II signaling, such as fibrosis and oxidative stress [4] [8].

Properties

Product Name

Angiotensin II (3-8), human (TFA)

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C42H55F3N8O10

Molecular Weight

888.9 g/mol

InChI

InChI=1S/C40H54N8O8.C2HF3O2/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25;3-2(4,5)1(6)7/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56);(H,6,7)/t24-,29-,30-,31-,32-,33-,34-;/m0./s1

InChI Key

FCDOCNHFFAOXJR-BPXNUQSUSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.